3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione
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Overview
Description
3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene backbone, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthalene Backbone: Starting with naphthalene derivatives, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Cyclization to Form the Furan Ring: The final step involves cyclization reactions, often using catalysts or specific reaction conditions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study its effects on various biological systems. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the naphthalene backbone play crucial roles in its binding affinity and specificity. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphtho[2,3-b]furan-4,9-dione: Lacks the naphthalen-2-ylcarbonyl group.
3-(Naphthalen-2-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the naphthalen-2-ylcarbonyl group in 3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione makes it unique. This combination imparts specific chemical and physical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(naphthalene-2-carbonyl)-2-(trifluoromethyl)benzo[f][1]benzofuran-4,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H11F3O4/c25-24(26,27)23-18(19(28)14-10-9-12-5-1-2-6-13(12)11-14)17-20(29)15-7-3-4-8-16(15)21(30)22(17)31-23/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBPQMWLJSJZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=C(OC4=C3C(=O)C5=CC=CC=C5C4=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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